molecular formula C16H16N3NaO7S2 B13443571 Cefoxitin-d3 Sodium Salt

Cefoxitin-d3 Sodium Salt

Cat. No.: B13443571
M. Wt: 452.5 g/mol
InChI Key: GNWUOVJNSFPWDD-JIGPONIWSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Cefoxitin-d3 Sodium Salt is synthesized through a multi-step process starting from cephamycin C, which is produced by the bacterium Streptomyces lactamdurans. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the various chemical transformations required to produce the final compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and efficacy of the final product. High-performance liquid chromatography (HPLC) is often used to monitor the synthesis and isolate impurities .

Chemical Reactions Analysis

Types of Reactions

Cefoxitin-d3 Sodium Salt undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, which can have different antibacterial properties and stability profiles.

Mechanism of Action

Cefoxitin-d3 Sodium Salt exerts its antibacterial effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall, thereby interfering with the cross-linkage of peptidoglycan chains necessary for cell wall strength and rigidity. This leads to the lysis and death of the bacterial cell .

Comparison with Similar Compounds

Biological Activity

Cefoxitin-d3 sodium salt is a semisynthetic beta-lactam antibiotic belonging to the cephamycin class, primarily used for its broad-spectrum antibacterial activity. This article explores the biological activity of cefoxitin-d3, focusing on its mechanism of action, spectrum of activity, resistance mechanisms, and relevant case studies.

Cefoxitin exerts its antibacterial effects by binding to penicillin-binding proteins (PBPs), which are essential for bacterial cell wall synthesis. This binding inhibits the transpeptidation process necessary for cross-linking peptidoglycan layers, ultimately leading to cell lysis and death in susceptible bacteria . The presence of a 7-alpha-methoxy group in cefoxitin enhances its resistance to hydrolysis by certain beta-lactamases, making it effective against some resistant strains .

Spectrum of Activity

Cefoxitin demonstrates activity against a wide range of gram-positive and gram-negative bacteria, as well as anaerobic organisms. Its effectiveness includes:

  • Gram-positive bacteria : Particularly effective against methicillin-resistant Staphylococcus aureus (MRSA) and other staphylococci.
  • Gram-negative bacteria : Effective against strains such as Escherichia coli and Proteus mirabilis, although its efficacy is lower compared to other antibiotics like carbapenems .
  • Anaerobes : Active against various anaerobic pathogens, making it useful in treating intra-abdominal infections .

Table 1: Spectrum of Activity of this compound

Bacterial TypeExamplesEfficacy
Gram-positiveStaphylococcus aureus (MRSA)High
Streptococcus pneumoniaeModerate
Gram-negativeEscherichia coliModerate
Proteus mirabilisHigh
AnaerobesBacteroides fragilisHigh

Resistance Mechanisms

Despite its broad-spectrum activity, cefoxitin is subject to resistance mechanisms. The mecA gene, which encodes an alternative PBP (PBP2a), reduces the binding affinity of cefoxitin, allowing MRSA to survive even in the presence of the antibiotic . Additionally, beta-lactamase production can lead to hydrolysis of cefoxitin; however, it remains stable against certain types of beta-lactamases due to its structural properties .

Case Studies and Research Findings

  • Replacement for Methicillin : A study by Fernandes et al. (2005) demonstrated that cefoxitin could effectively replace methicillin in determining methicillin resistance in staphylococci. The study found that cefoxitin disk diffusion assays accurately identified all mecA-positive MRSA isolates as resistant .
  • Pharmacokinetics : A pharmacodynamic study by Lepeule et al. (2012) indicated that optimal dosing regimens for cefoxitin could enhance efficacy against CTX-M producing E. coli. The study suggested that administering cefoxitin at 200 mg/kg every four hours achieved the desired pharmacodynamic target in animal models .
  • Stability Studies : Research on the stability of cefoxitin sodium revealed that it is highly soluble in water but exhibits first-order decomposition at pH levels outside 5-7. Stability testing showed that crystalline forms are more stable than amorphous forms under various conditions .

Table 2: Stability Data for Cefoxitin Sodium

ConditionStability Observed
pH 5-7Maximum stability
pH < 3 or > 9Rapid decomposition
Amorphous vs CrystallineCrystalline more stable

Properties

Molecular Formula

C16H16N3NaO7S2

Molecular Weight

452.5 g/mol

IUPAC Name

sodium;N-[(6R,7S)-3-(carbamoyloxymethyl)-2-carboxy-8-oxo-7-(trideuteriomethoxy)-5-thia-1-azabicyclo[4.2.0]oct-2-en-7-yl]-2-thiophen-2-ylethanimidate

InChI

InChI=1S/C16H17N3O7S2.Na/c1-25-16(18-10(20)5-9-3-2-4-27-9)13(23)19-11(12(21)22)8(6-26-15(17)24)7-28-14(16)19;/h2-4,14H,5-7H2,1H3,(H2,17,24)(H,18,20)(H,21,22);/q;+1/p-1/t14-,16+;/m1./s1/i1D3;

InChI Key

GNWUOVJNSFPWDD-JIGPONIWSA-M

Isomeric SMILES

[2H]C([2H])([2H])O[C@@]1([C@@H]2N(C1=O)C(=C(CS2)COC(=O)N)C(=O)O)N=C(CC3=CC=CS3)[O-].[Na+]

Canonical SMILES

COC1(C2N(C1=O)C(=C(CS2)COC(=O)N)C(=O)O)N=C(CC3=CC=CS3)[O-].[Na+]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.